2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide: Shares the benzoxazole and sulfanyl groups but differs in the acetamide moiety.
2-(1,3-Benzoxazol-2-ylsulfanyl)propanal: Similar structure with a propanal group instead of the acetohydrazide moiety.
Uniqueness
2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H15N3O2S/c22-17(21-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)23-18/h1-12H,13H2,(H,21,22)/b9-6+,19-12+ |
InChI Key |
PZGJVCPKOLRRJG-YKIVCEQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.